Betunolic acid;Liquidambaric acid;(+)-Betulonic acid
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Overview
Description
Betulonic acid is a naturally occurring pentacyclic triterpenoid compound found in the bark of birch trees and other plants. It is known for its diverse biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties . Betulonic acid has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Betulonic acid can be synthesized from betulin, a compound also found in birch bark. The synthesis involves the oxidation of betulin using various reagents. One common method is the use of Jones reagent (chromium trioxide in sulfuric acid) to oxidize betulin to betulonic acid . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate . Industrial production methods often involve the extraction of betulin from birch bark, followed by chemical synthesis to convert it into betulonic acid.
Chemical Reactions Analysis
Betulonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, chromium trioxide, and sodium borohydride . For example, the reduction of betulonic acid with sodium borohydride yields betulinic acid . The major products formed from these reactions include betulinic acid and other derivatives with potential biological activities.
Scientific Research Applications
Betulonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology and medicine, betulonic acid has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells . It also exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs . Additionally, betulonic acid has been studied for its anti-inflammatory and antimicrobial activities . In the industrial sector, betulonic acid is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of betulonic acid involves its interaction with various molecular targets and pathways. Betulonic acid induces apoptosis in cancer cells by affecting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic process . It also inhibits the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, betulonic acid modulates the immune response by inhibiting nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune system’s response to inflammation .
Comparison with Similar Compounds
Betulonic acid is structurally similar to other lupane-type pentacyclic triterpenoids, such as betulinic acid, betulin, and 23-hydroxybetulinic acid . betulonic acid is unique in its specific biological activities and therapeutic potential. For example, while betulinic acid is known for its anticancer properties, betulonic acid has shown broader antiviral and antimicrobial activities . The structural differences between these compounds result in variations in their biological activities and mechanisms of action.
Similar Compounds::- Betulinic acid
- Betulin
- 23-hydroxybetulinic acid
- Oleanolic acid
Betulonic acid stands out due to its diverse range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(3aS,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
InChI |
InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,24?,27-,28+,29+,30-/m0/s1 |
InChI Key |
SLJTWDNVZKIDAU-YEJXYDCHSA-N |
Isomeric SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O |
Origin of Product |
United States |
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